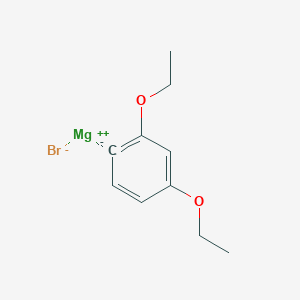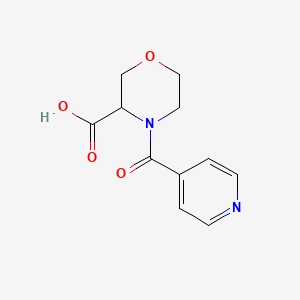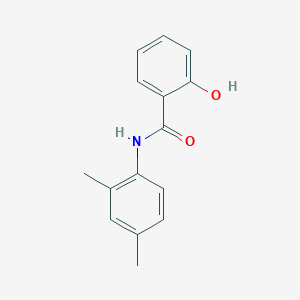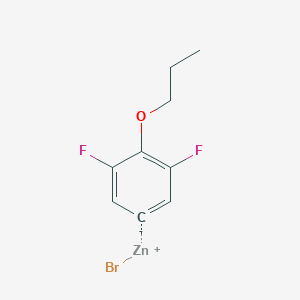
(3,5-Difluoro-4-n-propyloxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of fluorine atoms and a propyloxy group enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
Aryl Bromide Preparation: The starting material, 3,5-difluoro-4-n-propyloxybromobenzene, is synthesized through the bromination of 3,5-difluoro-4-n-propyloxybenzene.
Formation of Organometallic Compound: The aryl bromide is then treated with zinc powder in the presence of a catalyst such as palladium or nickel. The reaction is typically conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Negishi, and Kumada coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Catalysts: Palladium, nickel, or copper catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
(3,5-difluoro-4-n-propyloxyphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide involves the formation of a reactive organozinc species, which acts as a nucleophile in various chemical reactions. The compound’s reactivity is influenced by the presence of fluorine atoms and the propyloxy group, which enhance its stability and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (3,5-dimethyl-4-n-propyloxyphenyl)zinc bromide
Comparison
Compared to similar compounds, (3,5-difluoro-4-n-propyloxyphenyl)zinc bromide exhibits unique reactivity due to the specific positioning of the fluorine atoms and the propyloxy group. This configuration enhances its nucleophilicity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C9H9BrF2OZn |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1,3-difluoro-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-2-6-12-9-7(10)4-3-5-8(9)11;;/h4-5H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
SAOYVTMVYWERBF-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=C(C=[C-]C=C1F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


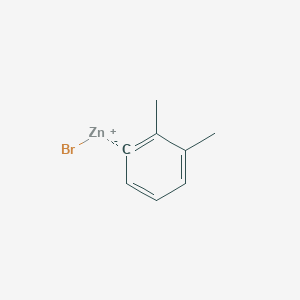
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
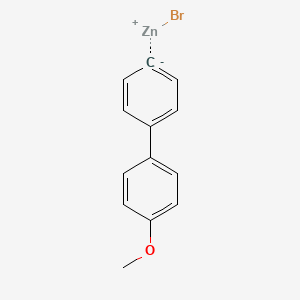
![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
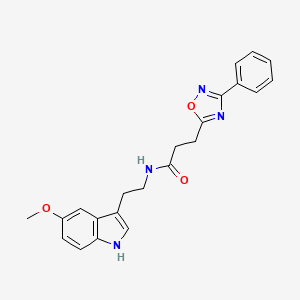
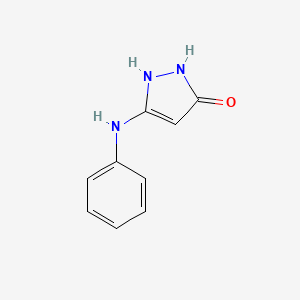
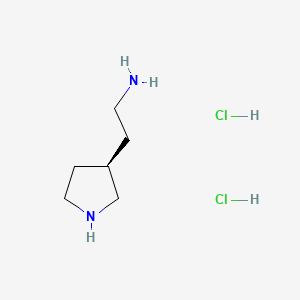
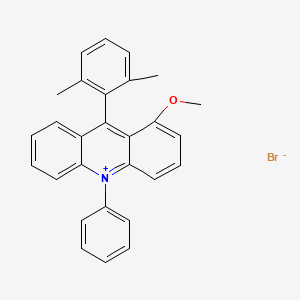
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
